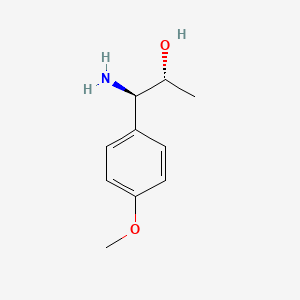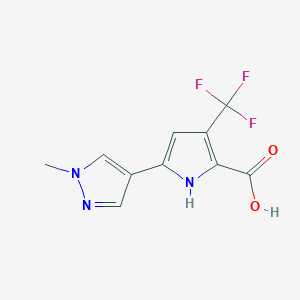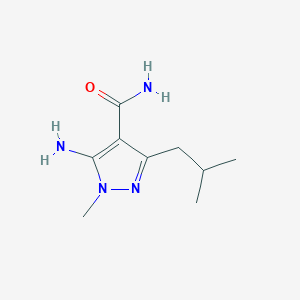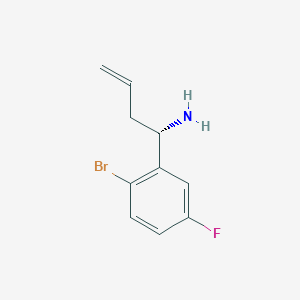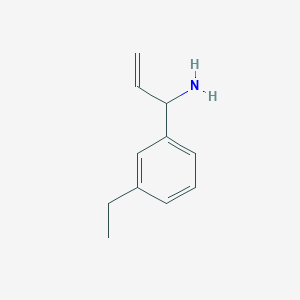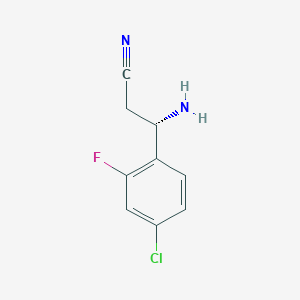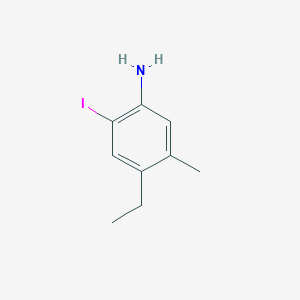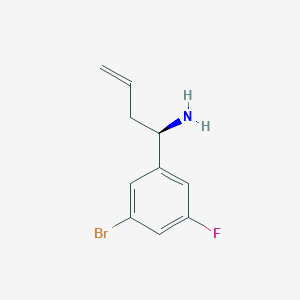
(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring makes it an interesting candidate for studying halogen interactions and their effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-bromo-5-fluoroaniline and but-3-en-1-amine.
Coupling Reaction: The key step involves a coupling reaction between the 3-bromo-5-fluoroaniline and but-3-en-1-amine under suitable conditions, often using a palladium catalyst and a base in an organic solvent.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The double bond in the but-3-en-1-amine moiety can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Addition Reactions: Electrophiles such as halogens and nucleophiles like Grignard reagents can be employed in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and structural modifications.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique properties make it a candidate for developing novel materials with specific functionalities.
Wirkmechanismus
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may modulate specific pathways by acting as an agonist or antagonist, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-Bromo-5-chlorophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-iodophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-methylphenyl)but-3-EN-1-amine
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can lead to distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
(1R)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
InChI-Schlüssel |
VRPPKXOGFUFGJR-SNVBAGLBSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC(=CC(=C1)Br)F)N |
Kanonische SMILES |
C=CCC(C1=CC(=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
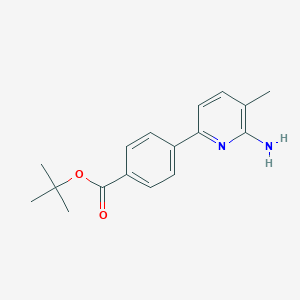
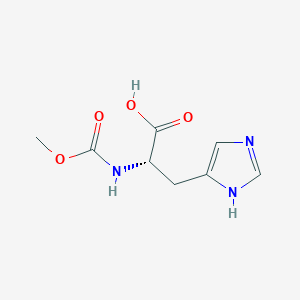
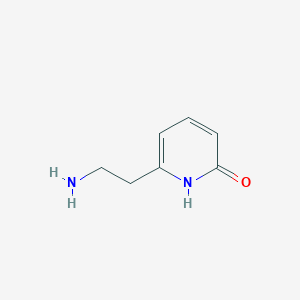
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
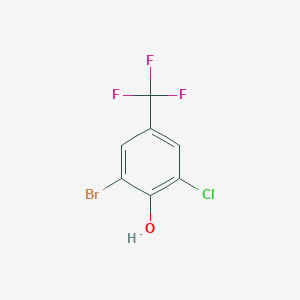
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
